



# Application Notes and Protocols: Assessing Carbetocin's Uterotonic Effects with Electrohysterography

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## Introduction

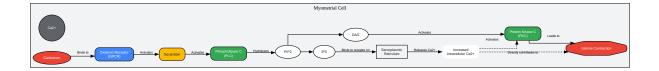
Carbetocin, a long-acting synthetic analogue of oxytocin, is a potent uterotonic agent used for the prevention of postpartum hemorrhage (PPH) by stimulating uterine contractions.[1] Accurate and objective assessment of its pharmacodynamic effects on uterine contractility is crucial for clinical research and drug development. Electrohysterography (EHG), a non-invasive technique for recording the electrical activity of the uterine muscle (myometrium), offers a quantitative method to evaluate the efficacy of uterotonic drugs like Carbetocin.[2] These application notes provide detailed protocols for utilizing EHG to assess the uterotonic effects of Carbetocin, present key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

# **Mechanism of Action: Carbetocin Signaling Pathway**

Carbetocin exerts its uterotonic effect by binding to oxytocin receptors (OXTR) on myometrial smooth muscle cells.[3][4] This binding initiates a Gq-protein coupled signaling cascade. The activated Gqq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and the elevated Ca2+ along with DAG activates Protein Kinase C



(PKC). This cascade ultimately leads to the phosphorylation of contractile proteins and subsequent uterine muscle contraction.[4] Carbetocin is noted for its preferential activation of the Gq pathway.[4]



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**Caption:** Carbetocin signaling pathway in myometrial cells.

# **Quantitative Data Presentation**

EHG provides a rich dataset for quantifying uterine activity. The following table summarizes key findings from a randomized clinical trial comparing the effects of Carbetocin and Oxytocin on postpartum uterine contractility using EHG. The primary parameter analyzed was the Power Density Spectrum (PDS) peak frequency of EHG pseudo-bursts, which reflects the excitability of the uterine muscle cells.



Parameter	Drug Administere d	Measureme nt Time	Median PDS Peak Frequency (Hz)	Interquartile Range (IQR)	Statistical Significance (p-value)
PDS Peak Frequency	Carbetocin (100 μg IM)	Before Administratio n	0.46	0.13	\multirow{2}{} {p = 0.030[5] [6]}
2 Hours After Administratio n	0.39	0.08			
PDS Peak Frequency	Oxytocin (5 IU IV)	Before Administratio n	0.41	0.14	\multirow{2}{} {Not Significant[5] [6]}
2 Hours After Administratio n	0.43	0.12			
Change in PDS Peak Frequency	Carbetocin	First 2 Hours	-0.63	0.20	\multirow{2} {*}{p = 0.004[2][5][6]}
(from baseline)	Oxytocin	First 2 Hours	0.07	0.87	

# **Experimental Protocols**

This section outlines a detailed protocol for assessing Carbetocin's uterotonic effects using EHG, synthesized from established methodologies.

# Protocol 1: Electrohysterography (EHG) Data Acquisition

1. Participant Preparation:



- Obtain informed consent from the participant.
- Ensure the participant is in a comfortable, semi-recumbent position to minimize motion artifacts.
- Prepare the abdominal skin by cleaning with an alcohol wipe to reduce impedance.

#### 2. Electrode Placement:

- Use Ag/AgCl electrodes for optimal signal quality.
- Place two pairs of bipolar electrodes on the abdomen around the navel.[6]
- The electrodes within each pair should be 3-4 cm apart.[6]
- A reference electrode should be placed on a non-muscular area, such as the hip or thigh.

#### 3. EHG Recording:

- Connect the electrodes to a multi-channel EHG recording system.
- Baseline Recording: Record a baseline EHG for 15 minutes prior to drug administration.[2][6]
- Drug Administration: Administer 100 μg of Carbetocin intramuscularly or intravenously as per the study design.[2][6]
- Post-Administration Recordings:
- Commence EHG recording immediately following administration.
- Conduct a continuous or intermittent recording for a specified duration. For example, a 30-minute EHG recording can be performed two hours after drug application to assess the sustained effects.[2][6]

#### 4. Signal Acquisition Parameters:

- Sampling Rate: A sampling frequency of 20 Hz is adequate for capturing the relevant EHG signal.
- Filtering: Apply a bandpass filter, typically between 0.34 Hz and 1 Hz, to remove baseline wander, motion artifacts, and physiological noise from maternal heart rate and respiration.[7]

# **Protocol 2: EHG Data Processing and Analysis**

#### 1. Pre-processing:

- Visually inspect the raw EHG data to identify and remove segments with excessive noise or artifacts.
- Apply digital filtering as specified in the acquisition protocol if not done in real-time.



#### 2. Burst Identification:

Identify EHG bursts, which correspond to uterine contractions. This can be done using an
energy-based method, such as calculating the Root Mean Square (RMS) of the signal in
sliding windows. A threshold can then be applied to the RMS signal to detect the onset and
offset of contractions.

#### 3. Feature Extraction:

- For each identified EHG burst, calculate a set of quantitative parameters to characterize the uterine activity. These can include:
- Temporal Parameters:
- Contraction Frequency: Number of bursts per unit of time.
- Burst Duration: Time from the start to the end of a burst.
- Amplitude: Peak or RMS amplitude of the burst.
- Spectral Parameters:
- Power Density Spectrum (PDS) Peak Frequency: The frequency at which the power of the EHG signal is maximal, reflecting myometrial excitability.[2][5][6]
- Median Frequency: The frequency that divides the PDS into two equal halves.
- Non-linear Parameters:
- Sample Entropy: A measure of the regularity and complexity of the EHG signal.

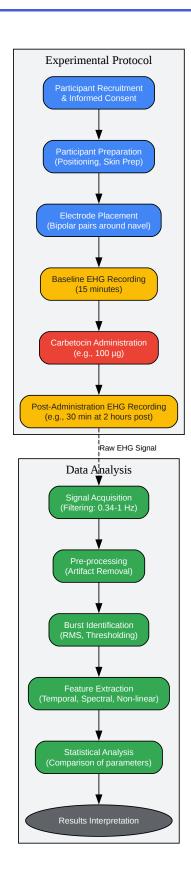
#### 4. Statistical Analysis:

- Compare the extracted EHG parameters from the baseline recording with those from the post-Carbetocin administration recordings using appropriate statistical tests (e.g., Wilcoxon signed-rank test for paired data).[8]
- Compare the changes in EHG parameters in the Carbetocin group with a control or comparator group (e.g., Oxytocin).[2][5][6]

# **Experimental and Data Analysis Workflow**

The following diagram illustrates the logical flow from participant recruitment to the final analysis of Carbetocin's effects on uterine contractility.





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**Caption:** Workflow for EHG assessment of Carbetocin's effects.



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